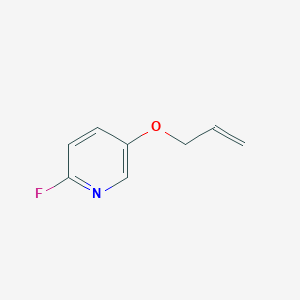

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine

描述

属性

IUPAC Name |

2-fluoro-5-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIFXLDPGRKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Pyridine Core via Oxidation and Chlorination

a. Starting Material and Oxidation

The precursor, 2-fluoro-5-methylpyridine , serves as the raw material. The initial step involves oxidizing the methyl group to a formyl group, yielding 2-fluoro-5-pyridine formate . This oxidation is typically achieved using strong oxidants such as potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄), often in aqueous media with alkali to facilitate the process.

- In laboratory conditions, oxidation with KMnO₄ in the presence of potassium hydroxide (KOH) at elevated temperatures (~95°C) yields high conversion rates and high-purity pyridine formates with yields exceeding 78% (see examples from patent CN112358442B).

b. Conversion to Formyl Chloride

The pyridine formate is then reacted with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This step replaces the formate ester with a chloromethyl group, producing 2-fluoro-5-formyl chloropyridine .

- Reflux with SOCl₂ in chlorinated solvents such as dichloromethane (DCM) or chloroform.

- The reaction is typically carried out under nitrogen to prevent side reactions.

- The process yields high-purity chloropyridine intermediates (~98.5% purity) with yields around 76-80%.

Introduction of the Prop-2-en-1-yloxy Group (Allyl Ether Formation)

The critical step for preparing 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine involves nucleophilic substitution or etherification at the 5-position of the pyridine ring.

a. Nucleophilic Substitution Approach

- Reagents: The chloropyridine intermediate reacts with an allyl alcohol derivative, such as prop-2-en-1-ol or its activated form (e.g., allyl bromide or chloride).

- Catalysts: Use of bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide to deprotonate the alcohol, facilitating nucleophilic attack.

- Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (MeCN) enhance nucleophilicity.

- Reaction Conditions: Elevated temperatures (50–80°C) under inert atmosphere promote ether formation.

b. Direct Etherification of the Chloropyridine

Alternatively, nucleophilic aromatic substitution can occur if the pyridine ring is activated, but this is less common due to the aromatic stability.

c. Alternative Pathway: Use of Allyl Halides

- Reacting the chloropyridine with prop-2-en-1-yl bromide or chloride in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) facilitates the formation of the desired ether.

- Similar etherification reactions have been successfully performed in industrial settings, with yields exceeding 85% when optimized, and minimal side reactions.

Summary of Preparation Methods with Data Table

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ or NaMnO₄ | Water with KOH | 95°C, 5 hours | >78% | Converts methyl to formyl group |

| Chlorination | Thionyl chloride or oxalyl chloride | Dichloromethane | Reflux, nitrogen atmosphere | ~76-80% | Converts formate to formyl chloride |

| Etherification | Prop-2-en-1-ol or allyl halide | Acetone or DMF | 50–80°C, inert atmosphere | >85% | Introduces allyloxy group at 5-position |

化学反应分析

Types of Reactions: 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

科学研究应用

Key Reactions

- Substitution Reactions : The fluorine atom can be replaced by nucleophiles under specific conditions.

- Oxidation and Reduction : The compound participates in oxidation and reduction reactions, modifying the oxidation state of the pyridine ring.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form carbon-carbon bonds.

Chemistry

As a building block, 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is utilized in synthesizing more complex fluorinated compounds. Its unique structure allows for diverse chemical modifications, making it valuable in developing new materials and compounds with specific properties.

Biology

Fluorinated pyridines are increasingly used in developing radiolabeled compounds for imaging studies. The presence of fluorine enhances the binding affinity of these compounds to biological targets, facilitating their use in various biological assays.

Medicine

The compound shows potential in drug development due to its pharmacokinetic properties. Preliminary studies indicate antimicrobial and anticancer activities:

- Antimicrobial Activity : It has demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

- Anticancer Activity : In vitro assays have shown that it inhibits proliferation in cancer cell lines such as MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Industrial Applications

In the agrochemical sector, this compound is used to produce pesticides and herbicides with enhanced efficacy. Its unique chemical properties allow for the development of agrochemicals that are more effective at lower concentrations, reducing environmental impact.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks allyloxy group | Limited reactivity |

| 5-Fluoro-2-methoxypyridine | Contains a methoxy group | Different pharmacokinetic properties |

| 5-Fluoro-2-chloropyridine | Contains chlorine instead of allyloxy | Altered reactivity and applications |

| This compound | Unique combination of fluorine and allyloxy | Promising antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant antimicrobial activity, positioning it as a potential lead compound for antibiotic development.

- Cancer Cell Proliferation Inhibition : In vitro research demonstrated that the compound effectively inhibits proliferation in MCF-7 breast cancer cells, suggesting its potential role as a chemotherapeutic agent.

作用机制

The mechanism of action of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine involves its interaction with molecular targets through its fluorine and allyloxy groups. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. The allyloxy group can participate in various chemical interactions, enhancing the compound’s overall reactivity and specificity .

相似化合物的比较

Table 1: Key Properties of Selected Pyridine Derivatives

Key Observations :

- Substituent Effects : The allyloxy group in this compound provides a reactive alkene moiety, distinguishing it from analogs like 5-(cyclopentyloxy)-2-fluoropyridine (sterically bulky) or 2-Fluoro-5-(methylthio)pyridine (sulfur-containing).

- Electronic Properties : Fluorine at the 2-position enhances electron-withdrawing effects, influencing reactivity in cross-coupling reactions. The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)pyridine further amplifies this effect .

- Spectral Data: Limited ¹H NMR data are available for the target compound, but analogs like 2-Fluoro-5-(trifluoromethyl)pyridine show distinct aromatic proton signals (δ 8.21–7.16 ppm) .

生物活性

Overview

2-Fluoro-5-(prop-2-en-1-yloxy)pyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes a fluorine atom and an allyloxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of the fluorine atom in this compound modifies its reactivity and binding properties compared to non-fluorinated analogs. The allyloxy group enhances its chemical interactions, making it a versatile building block for various synthetic applications.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, likely through the following mechanisms:

- Enzyme Binding : The electronegative fluorine may enhance binding affinity to enzymes and receptors.

- Chemical Reactivity : The allyloxy group can participate in nucleophilic attacks or other chemical transformations that modulate biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential as a lead compound in antibiotic development.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its structural features allow it to inhibit cancer cell proliferation effectively. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks allyloxy group | Limited reactivity |

| 5-Fluoro-2-methoxypyridine | Contains a methoxy group | Different pharmacokinetic properties |

| 5-Fluoro-2-chloropyridine | Contains chlorine instead of allyloxy | Altered reactivity and applications |

| This compound | Unique combination of fluorine and allyloxy | Promising antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value comparable to 5-Fluorouracil, suggesting its potential as a chemotherapeutic agent.

常见问题

Basic: How can I optimize the synthesis of 2-Fluoro-5-(prop-2-en-1-yloxy)pyridine to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, Suzuki–Miyaura cross-coupling reactions involving fluorinated pyridines (analogous to ) benefit from Pd catalysts, anhydrous solvents (e.g., THF or DMF), and inert atmospheres. Column chromatography with gradients like 8:2 CHCl3:EtOAc (as in ) can enhance purity. Monitoring intermediates via TLC and adjusting stoichiometry of the allyloxy group precursor may mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use , , and NMR to confirm substitution patterns and allyloxy group integration (e.g., signals at δ 4.5–5.5 ppm for allylic protons) .

- X-ray Crystallography : Employ SHELXL ( ) for structure refinement. Orthorhombic systems (e.g., space group Pca21 with a = 20.365 Å, b = 3.830 Å; ) require high-resolution data from CCD diffractometers. Mercury software ( ) aids in visualizing packing motifs and hydrogen-bonding interactions .

Advanced: How do electronic effects of the fluorine atom influence reactivity in cross-coupling reactions?

Methodological Answer:

Fluorine’s electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution but may deactivate metal-catalyzed couplings. Compare reactivity with non-fluorinated analogs (e.g., ) using kinetic studies or Hammett plots. DFT calculations () can quantify charge distribution at the reaction site, guiding catalyst selection (e.g., Pd(PPh) vs. Buchwald–Hartwig catalysts) .

Advanced: What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

Methodological Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. Basis sets like B3LYP/6-31G(d) are effective for fluorinated pyridines ().

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in ). Validate with experimental IC values from kinase assays .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

High-resolution X-ray data (e.g., ) can identify torsional angles of the allyloxy group and fluorine’s positional effects. Use SHELXL ( ) for anisotropic displacement parameters and Mercury’s packing similarity tool ( ) to compare with related structures (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine in ). Discrepancies in bond lengths >0.02 Å suggest conformational strain .

Advanced: How should researchers address contradictory reactivity data in fluoropyridine derivatives?

Methodological Answer:

Contradictions often arise from solvent polarity or competing reaction pathways. For example, the allyloxy group’s steric bulk () may hinder coupling reactions compared to smaller substituents. Conduct control experiments with substituent analogs (e.g., methoxy vs. allyloxy; ) and analyze via LC-MS to track intermediate formation .

Advanced: What strategies are effective for evaluating biological activity in vitro?

Methodological Answer:

- Enzyme Assays : Use fluorinated pyridines as kinase inhibitors () with ATP-binding domain assays.

- Cellular Uptake : Measure logP values (e.g., HPLC-derived) to correlate lipophilicity with cytotoxicity. Compare with 5-fluoro-2-pyridone derivatives () to assess metabolic stability .

Advanced: Can this compound act as a corrosion inhibitor? What mechanistic insights support this?

Methodological Answer:

Pyridine derivatives inhibit corrosion via adsorption on metal surfaces (). Test via electrochemical impedance spectroscopy (EIS) in acidic media. DFT studies () can model adsorption energies, while XPS confirms surface binding via N/F atoms. Compare with 2-fluoro-5-(piperidin-1-ylmethyl)pyridine () to assess substituent effects on inhibition efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。